molecular formula C7H9ClN2O2 B3373568 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1007515-41-4

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B3373568
CAS No.: 1007515-41-4
M. Wt: 188.61 g/mol
InChI Key: WULDJVIAQHPPNX-UHFFFAOYSA-N
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Description

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the acylation step may involve reagents like acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)ethanol: Similar in structure but with an alcohol group instead of a carboxylic acid.

    2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: Another similar compound with a methanol group.

    5-chloro-1,3-dimethyl-1H-pyrazole: Lacks the acetic acid group but shares the pyrazole core structure.

Uniqueness

2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety allows for further derivatization and functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(5-chloro-1,3-dimethylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4-5(3-6(11)12)7(8)10(2)9-4/h3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULDJVIAQHPPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CC(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
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